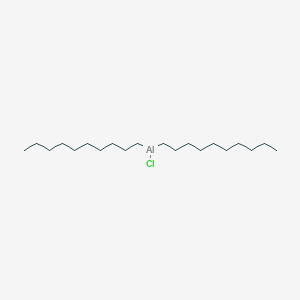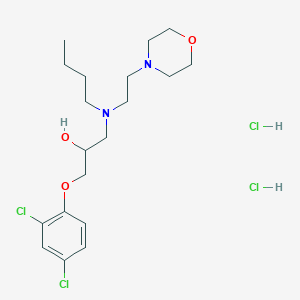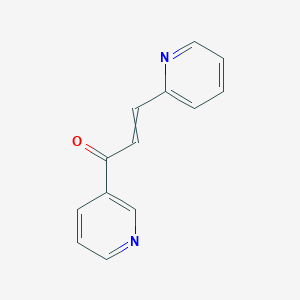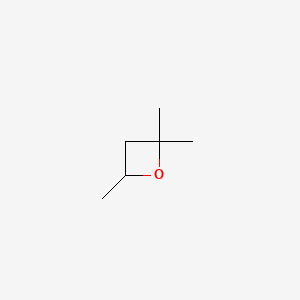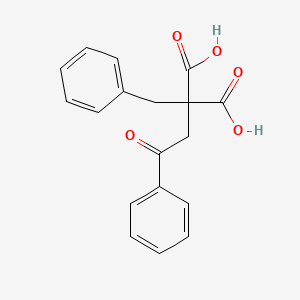
2-Benzyl-2-phenacylpropanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-phenacylpropanedioic acid is an organic compound with a complex structure that includes both benzyl and phenacyl groups attached to a propanedioic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-phenacylpropanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of malonic acid derivatives with benzyl and phenacyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the malonic acid, followed by the addition of the halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-phenacylpropanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-Benzyl-2-phenacylpropanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Benzyl-2-phenacylpropanedioic acid exerts its effects involves interactions with various molecular targets. The benzyl and phenacyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzylmalonic acid: Similar in structure but lacks the phenacyl group.
Phenacylmalonic acid: Similar but lacks the benzyl group.
Benzylphenylacetic acid: Contains both benzyl and phenyl groups but has a different backbone.
Properties
CAS No. |
6938-58-5 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-benzyl-2-phenacylpropanedioic acid |
InChI |
InChI=1S/C18H16O5/c19-15(14-9-5-2-6-10-14)12-18(16(20)21,17(22)23)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,21)(H,22,23) |
InChI Key |
HJLLKGQASYBCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


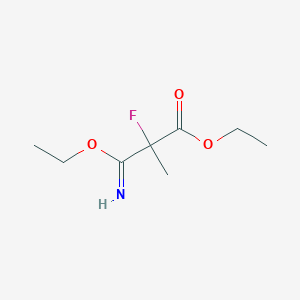
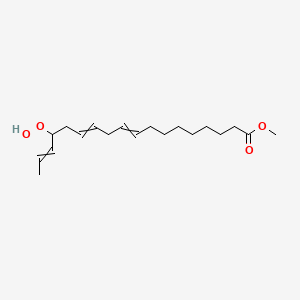
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
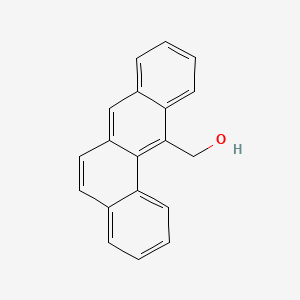
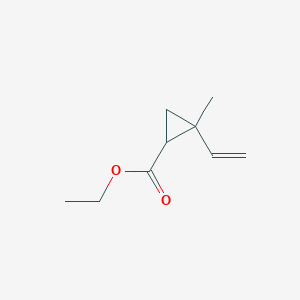

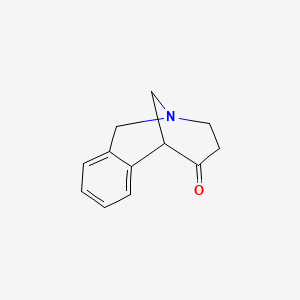
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)
